![molecular formula C6H9N3O B13646291 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine involves several steps, starting from pyrrolidin-2-one. One of the common synthetic routes includes the formation of intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate . These intermediates are then subjected to further reactions to yield the final product. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with GABA receptors.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine involves its interaction with GABA receptors. It acts as an agonist at these receptors, particularly the δ subunit of extrasynaptic high-affinity GABAA receptors . This interaction enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and potential therapeutic effects such as sedation and anxiolysis .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine can be compared with other similar compounds such as:
Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol): This compound is also a GABA receptor agonist but has a slightly different structure and pharmacological profile.
THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol): Another GABA uptake inhibitor with similar biological activity.
THAZ (5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol): A glycine antagonist with distinct pharmacological properties.
The uniqueness of this compound lies in its specific interaction with the δ subunit of GABAA receptors, which differentiates it from other GABA receptor agonists and antagonists .
Eigenschaften
Molekularformel |
C6H9N3O |
---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-amine |
InChI |
InChI=1S/C6H9N3O/c7-6-4-1-2-8-3-5(4)10-9-6/h8H,1-3H2,(H2,7,9) |
InChI-Schlüssel |
LFTJXSZKOJXNHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C(=NO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.